3-Methyl-1-phenyl-2-butanone (also known as benzyl isopropyl ketone) is a branched aliphatic-aromatic ketone characterized by a sterically demanding isopropyl group adjacent to the carbonyl center. With a boiling point of 237–240 °C and a density of approximately 0.968 g/cm³, it is a stable, highly hydrophobic liquid at room temperature . In industrial and laboratory procurement, it is primarily sourced as a bulky prochiral building block for asymmetric synthesis, biocatalysis, and medicinal chemistry [1]. Unlike its less substituted analogs, the isopropyl moiety provides significant steric hindrance, making it an ideal benchmark substrate for evaluating the efficiency of novel chiral catalysts, amine dehydrogenases, and complex reductive amination protocols where spatial constraints are a critical variable.
Substituting 3-methyl-1-phenyl-2-butanone with less hindered analogs, such as 1-phenyl-2-propanone (phenylacetone) or 1-phenyl-2-butanone, fundamentally alters both the regulatory landscape and the chemical reactivity of the process. Phenylacetone is a strictly controlled DEA List I chemical, introducing severe procurement delays and compliance costs, whereas 3-methyl-1-phenyl-2-butanone is non-scheduled and immediately accessible for R&D. Chemically, the alpha-isopropyl group exerts profound steric bulk that dictates the stereochemical outcome of asymmetric hydrogenations and the binding affinity of downstream pharmaceutical derivatives [1]. Using a methyl or ethyl analog fails to replicate the necessary steric environment, leading to inaccurate catalyst validation and the synthesis of structurally deficient drug candidates that lack the required receptor-pocket fit.
In the development of neuropeptide Y5 receptor antagonists, the choice of the alpha-alkyl substituent on the benzylic ketone precursor dramatically impacts the potency of the resulting amine derivative. When 3-methyl-1-phenyl-2-butanone (yielding an isopropyl group) was used instead of 1-phenyl-2-butanone (yielding an ethyl group), the resulting urea derivative exhibited a >3000-fold reduction in receptor binding affinity (IC50 of >3000 nM vs <0.1 nM) [1]. This massive quantitative shift demonstrates the compound's utility in defining the absolute steric limits of a receptor's binding pocket.
| Evidence Dimension | Receptor binding affinity (IC50) of downstream derivative |
| Target Compound Data | Isopropyl derivative (from 3-methyl-1-phenyl-2-butanone) resulted in IC50 > 3000 nM |
| Comparator Or Baseline | Ethyl derivative (from 1-phenyl-2-butanone) resulted in IC50 < 0.1 nM |
| Quantified Difference | >3000-fold difference in binding affinity |
| Conditions | NPY5 receptor binding assay for trisubstituted phenyl urea derivatives |
Procurement of this specific isopropyl ketone is essential for medicinal chemists needing to synthesize sterically demanding analogs to map the spatial constraints of target binding sites.
3-Methyl-1-phenyl-2-butanone is highly hydrophobic, making it an excellent stress-test substrate for engineered amine dehydrogenases (AmDH) in biphasic organic/aqueous systems. In a standardized 150 mM reaction utilizing a heptane/aqueous buffer, achieving conversion of 3-methyl-1-phenyl-2-butanone required a higher enzyme loading (0.25 mg F-AmDH) compared to the less sterically encumbered comparator, para-fluorophenylacetone (pFPA), which required only 0.1 mg F-AmDH [1]. The ability to successfully aminate this bulky substrate validates the industrial applicability of biphasic AmDH systems for highly hydrophobic APIs.
| Evidence Dimension | Enzyme loading required for biocatalytic conversion |
| Target Compound Data | 0.25 mg F-AmDH required for 3-methyl-1-phenyl-2-butanone |
| Comparator Or Baseline | 0.1 mg F-AmDH required for para-fluorophenylacetone (pFPA) |
| Quantified Difference | 2.5-fold higher enzyme loading required for the bulky isopropyl substrate |
| Conditions | 150 mM substrate in a biphasic heptane/aqueous system (5 M NH4HCO2/OH, pH 9.6) at 35 °C |
Biocatalysis researchers must select this compound to rigorously validate the performance and substrate scope of novel enzymes against highly hydrophobic, sterically hindered ketones.
Benzyl isopropyl ketone (3-methyl-1-phenyl-2-butanone) is frequently utilized as a benchmark prochiral ketone for evaluating transition-metal-catalyzed asymmetric hydrogenations. Compared to less branched analogs like benzyl methyl ketone, the distinct steric disparity between the isopropyl group and the benzyl group allows chiral ruthenium and rhodium catalysts to achieve superior enantiofacial discrimination[1]. This makes it a preferred procurement choice for validating the stereoselectivity of new chiral ligand designs before applying them to complex pharmaceutical intermediates.
| Evidence Dimension | Enantiofacial discrimination (steric bulk differential) |
| Target Compound Data | Isopropyl vs. Benzyl groups (high steric disparity) |
| Comparator Or Baseline | Methyl vs. Benzyl groups (lower steric disparity in phenylacetone) |
| Quantified Difference | Enhanced stereochemical control and higher potential enantiomeric excess (ee) |
| Conditions | Asymmetric transfer hydrogenation using chiral transition metal catalysts |
Buyers developing proprietary chiral catalysts should prioritize this compound to accurately measure their catalyst's ability to differentiate between bulky aliphatic and aromatic substituents.
Directly following from its use in biphasic AmDH systems [1], 3-methyl-1-phenyl-2-butanone is the ideal choice for laboratories engineering novel transaminases or amine dehydrogenases. Its high hydrophobicity and steric bulk make it a rigorous benchmark for proving that a new biocatalyst can handle industrially relevant, poorly water-soluble API precursors.
As demonstrated in NPY5 receptor studies [2], this compound is critical for synthesizing bulky benzylic amine derivatives. Procurement of this specific ketone allows medicinal chemists to probe the spatial limits of target binding pockets, identifying whether an isopropyl group causes beneficial hydrophobic interactions or detrimental steric clashes compared to smaller alkyl chains.
Because phenylacetone (P2P) is a strictly regulated List I chemical, 3-methyl-1-phenyl-2-butanone serves as an accessible, non-scheduled alternative for developing new synthetic methodologies (e.g., homologation, reductive amination, or asymmetric reduction). It allows process chemists to optimize reaction conditions for benzylic ketones without the administrative overhead and procurement delays of controlled substances.